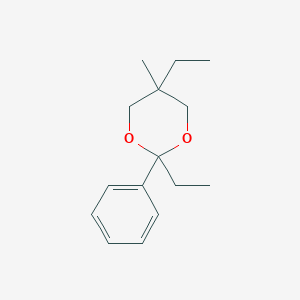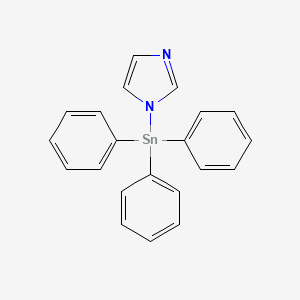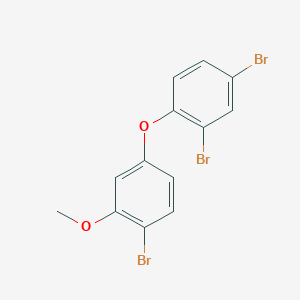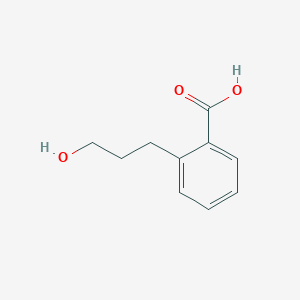
2-(3-Hydroxypropyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxypropyl)benzoic acid is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by a benzoic acid core with a hydroxypropyl group attached to the second carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Hydroxypropyl)benzoic acid can be achieved through several methods. One common approach involves the diazotization and Heck reaction of methyl anthranilate. The procedure includes the use of sulfuric acid, allyl alcohol, and palladium chloride as catalysts. The reaction is carried out at room temperature with vigorous stirring, followed by extraction and purification steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Hydroxypropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve strong acids or bases as catalysts.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, halogen, or other substituted benzoic acids.
Scientific Research Applications
2-(3-Hydroxypropyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxypropyl)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Salicylic Acid: Known for its anti-inflammatory and analgesic properties.
p-Hydroxybenzoic Acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.
Uniqueness: Its versatility in undergoing various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
30753-13-0 |
|---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-hydroxypropyl)benzoic acid |
InChI |
InChI=1S/C10H12O3/c11-7-3-5-8-4-1-2-6-9(8)10(12)13/h1-2,4,6,11H,3,5,7H2,(H,12,13) |
InChI Key |
ZEWXCLJYPTYVFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
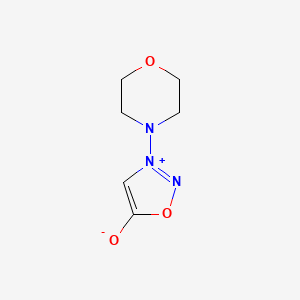
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
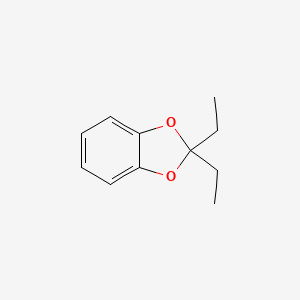
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
